2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl gold(I) chloride
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Overview
Description
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) chloride is a chemical compound that features a gold(I) center coordinated to a phosphine ligand. This compound is known for its applications in catalysis, particularly in organic synthesis. The presence of the gold(I) center and the bulky phosphine ligand makes it a unique and valuable catalyst in various chemical reactions.
Mechanism of Action
It’s worth noting that this compound is a type of phosphine ligand . Phosphine ligands are commonly used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . They can bind to a metal center, such as palladium, to form a catalyst that facilitates the coupling of two organic fragments .
The compound’s role in these reactions is to enhance the reactivity of the metal center, enabling it to break and form bonds more efficiently . This can lead to the formation of new carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .
Biochemical Analysis
Biochemical Properties
The biochemical role of 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) chloride is primarily as a catalyst in various biochemical reactions . It is known to interact with a variety of enzymes and proteins, facilitating reactions such as the isomerization of allenyl carbinol esters, hydroxy- and methoxycyclization, and cycloisomerisation of diynes . The nature of these interactions is largely due to the compound’s unique structure, which allows it to bind to and influence the activity of these biomolecules .
Cellular Effects
The effects of 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) chloride on cells and cellular processes are complex and multifaceted. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) chloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its unique structure allows it to bind to a variety of biomolecules, influencing their activity and thereby exerting its effects .
Metabolic Pathways
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) chloride is involved in various metabolic pathways, interacting with enzymes and cofactors
Transport and Distribution
The transport and distribution of 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) chloride within cells and tissues are complex processes that involve interactions with transporters and binding proteins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) chloride typically involves the reaction of 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl with a gold(I) chloride precursor. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is typically performed at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and purification systems helps in scaling up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) chloride undergoes various types of chemical reactions, including:
Oxidation: The gold(I) center can be oxidized to gold(III) under certain conditions.
Reduction: The compound can be reduced back to gold(I) from gold(III).
Substitution: The chloride ligand can be substituted with other ligands, such as phosphines or halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various phosphine ligands for substitution reactions. The reactions are typically carried out in solvents like dichloromethane or toluene, under inert atmosphere conditions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield gold(III) complexes, while substitution reactions can produce a variety of gold(I) complexes with different ligands .
Scientific Research Applications
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) bis(trifluoromethanesulfonyl)imide
- Chloro(2-dicyclohexyl(2’,4’,6’-triisopropylbiphenyl)phosphine)gold(I)
Uniqueness
Compared to similar compounds, 2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl gold(I) chloride is unique due to its specific ligand environment and the presence of the chloride ligand. This combination provides distinct reactivity and selectivity in catalytic applications, making it a valuable tool in organic synthesis.
Properties
IUPAC Name |
dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;gold(1+);chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H49P.Au.ClH/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;;1H/q;+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVLNRJUCUDBHP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.[Cl-].[Au+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H49AuClP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
709.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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